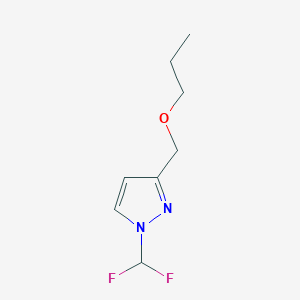

1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a difluoromethyl group and a propoxymethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole typically involves the introduction of the difluoromethyl group and the propoxymethyl group onto a pyrazole ring. One common method involves the nucleophilic substitution reaction where a pyrazole derivative is reacted with difluoromethylating agents and propoxymethylating agents under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The difluoromethyl and propoxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols .

Aplicaciones Científicas De Investigación

Antifungal Activity

Research has demonstrated that pyrazole derivatives, including those similar to 1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole, exhibit notable antifungal properties. A study focused on the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides found that these compounds showed higher antifungal activity against various phytopathogenic fungi compared to established fungicides like boscalid. The study utilized molecular docking to elucidate the interaction between these compounds and fungal targets, indicating potential for agricultural applications in crop protection .

Calcimimetic Agents

Another significant application of pyrazole derivatives is in the development of calcimimetic agents for treating secondary hyperparathyroidism. Research efforts have focused on optimizing substituted pyrazoles to enhance their efficacy as oral medications. One particular study highlighted the promising results of a pyrazole compound in a rat model, suggesting that modifications to the pyrazole structure could yield effective treatments for calcium regulation disorders .

Fungicides and Herbicides

The structural characteristics of this compound make it a candidate for use in agrochemicals, particularly as a fungicide or herbicide. The synthesis of difluoromethyl-substituted pyrazoles has been explored for their potential as agricultural chemicals due to their ability to inhibit fungal growth and protect crops from disease . The compound's unique properties allow it to act selectively against target organisms while minimizing harm to beneficial species.

Synthetic Pathways

The synthesis of this compound involves several chemical reactions that ensure high yield and regioselectivity. One method includes the Claisen reaction followed by enolate formation and subsequent acidification, which has been optimized for producing difluoromethyl-substituted pyrazoles .

Table 1: Synthetic Methods for Pyrazole Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Claisen Reaction | Involves alkyl-difluoroacetate with hydrazines | High |

| Enolate Formation | Acidification using carbonic acid | Moderate |

| Cross-Coupling | Pd-catalyzed reactions with boronic acids | Variable |

Case Study: Antifungal Efficacy

In a comparative study, several pyrazole derivatives were tested against common fungal pathogens affecting crops. The study found that compounds with difluoromethyl substitutions exhibited enhanced antifungal activity, providing a basis for developing new agricultural fungicides .

Case Study: Pharmacological Development

A pharmacological investigation into calcimimetic agents revealed that modifications to the pyrazole ring structure significantly influenced their activity at the calcium-sensing receptor. The findings suggest that fine-tuning the chemical structure can lead to more effective treatments for conditions related to calcium metabolism .

Mecanismo De Acción

The mechanism of action of 1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The propoxymethyl group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability .

Comparación Con Compuestos Similares

1-(Trifluoromethyl)-3-(propoxymethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

1-(Difluoromethyl)-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of a propoxymethyl group.

Uniqueness: 1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole is unique due to the specific combination of the difluoromethyl and propoxymethyl groups, which can impart distinct physicochemical properties and biological activities compared to its analogs. The difluoromethyl group is known for its ability to enhance metabolic stability and bioavailability, while the propoxymethyl group can influence the compound’s solubility and membrane permeability .

Actividad Biológica

1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This compound exhibits a unique structure that allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₈F₂N₂O

- CAS Number : 1856051-77-8

This compound features a difluoromethyl group and a propoxymethyl substituent, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that this compound may inhibit certain enzyme activities, which can lead to various therapeutic effects. For instance, studies have shown its potential as a fungicide by inhibiting the growth of phytopathogenic fungi through targeted action on specific metabolic pathways.

Antifungal Activity

A series of derivatives related to difluoromethyl pyrazoles have been synthesized and tested for antifungal activity. One notable study demonstrated that compounds similar to this compound exhibited significant inhibition against various phytopathogenic fungi. The results indicated that these compounds could serve as effective fungicides, surpassing traditional agents like boscalid in efficacy against certain fungal strains .

| Compound | Activity Level | Target Organism |

|---|---|---|

| 9m | High | Fusarium spp. |

| DFMMP | Moderate | Alternaria spp. |

| Boscalid | Low | Botrytis cinerea |

Inhibition of Tyrosinase

Another area of interest is the potential inhibitory effect of this compound on tyrosinase, an enzyme involved in melanin biosynthesis. In vitro studies have shown that certain pyrazole derivatives can effectively inhibit tyrosinase activity, which is crucial for developing cosmetic agents aimed at reducing pigmentation .

Case Study 1: Agricultural Applications

In agricultural research, the compound has been evaluated for its effectiveness as a fungicide. A study highlighted the synthesis of several difluoromethyl pyrazole derivatives, including this compound, which were tested against seven phytopathogenic fungi. The results indicated that these compounds exhibited moderate to excellent antifungal activities, making them suitable candidates for further development as agricultural chemicals .

Case Study 2: Pharmaceutical Potential

The pharmaceutical potential of this compound has also been explored. Research has focused on its ability to act as a building block for synthesizing more complex molecules with therapeutic properties. For instance, derivatives have been investigated for their anti-inflammatory and analgesic properties, showcasing the versatility of the pyrazole framework in drug development .

Propiedades

IUPAC Name |

1-(difluoromethyl)-3-(propoxymethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2N2O/c1-2-5-13-6-7-3-4-12(11-7)8(9)10/h3-4,8H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMLWYZDGJMDLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=NN(C=C1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.